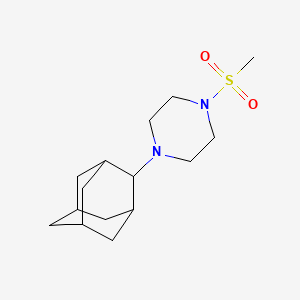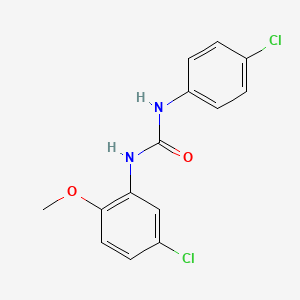
N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea, also known as CMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and pharmacology.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea involves its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea can induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea can induce apoptosis in cancer cells by activating the caspase-3 pathway, a process that leads to the cleavage of various proteins and ultimately results in cell death. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. In neurons, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to protect against oxidative stress-induced damage by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to have low toxicity in animal models, making it a safe compound for further development. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea. One potential direction is the development of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea and its potential applications in the treatment of neurological disorders. Finally, more research is needed to determine the optimal dosage and administration of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea for therapeutic use.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea is a promising compound with potential applications in various fields, including medicinal chemistry, biology, and pharmacology. Its ability to selectively target cancer cells while sparing normal cells and its neuroprotective properties make it a potential candidate for the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 4-chlorophenyl isocyanate in the presence of a base, such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been studied extensively for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(4-chlorophenyl)urea has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-7-4-10(16)8-12(13)18-14(19)17-11-5-2-9(15)3-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEFDWCPADWMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

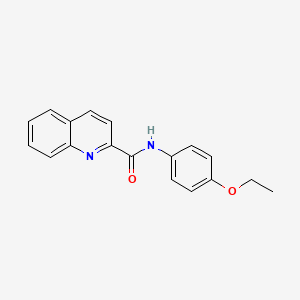

![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)
![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
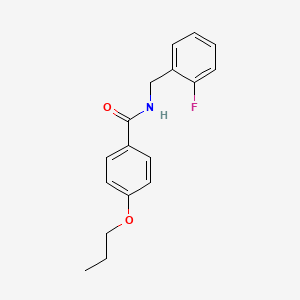
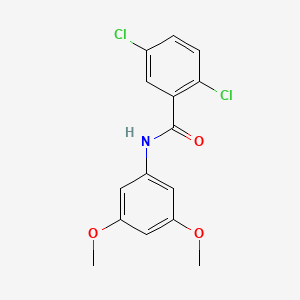

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
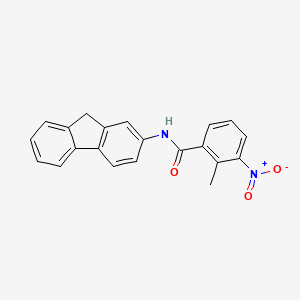
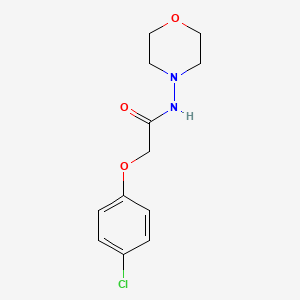
![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5790742.png)
